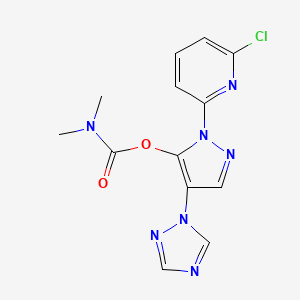![molecular formula C16H14N4O2S2 B2659893 N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]pyridine-3-sulfonamide CAS No. 893987-33-2](/img/structure/B2659893.png)
N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]pyridine-3-sulfonamide” belongs to a class of organic compounds known as imidazothiazoles . These are aromatic heterocyclic compounds containing an imidazole ring fused to a thiazole ring .
Molecular Structure Analysis
The molecular structure of imidazothiazoles involves a five-membered ring containing three nitrogen atoms and two sulfur atoms . The specific structure of “N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]pyridine-3-sulfonamide” would also include a phenyl group and a pyridine-3-sulfonamide group attached to the imidazothiazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure . Without more specific information, it’s difficult to provide an analysis of the physical and chemical properties of “N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]pyridine-3-sulfonamide”.Scientific Research Applications
Anticancer Activity
Compounds containing the imidazole ring, such as the one , have been found to exhibit anticancer activity . For instance, certain indole-derived imidazo[2,1-b][1,3,4]thiadiazole scaffolds have shown promising results against various cancer cell lines .
Antimicrobial Activity
Imidazole derivatives have been reported to possess antimicrobial properties . This suggests that MLS-0463412.0001 could potentially be used in the development of new antimicrobial agents.
Antifungal Activity
In addition to their antimicrobial properties, imidazole compounds have also been found to have antifungal activity . This opens up another potential application for MLS-0463412.0001 in the treatment of fungal infections.
Anti-Inflammatory Activity
Imidazole compounds have been reported to exhibit anti-inflammatory properties . This suggests that MLS-0463412.0001 could potentially be used in the treatment of inflammatory conditions.
Antiviral Activity
Imidazole derivatives have been found to possess antiviral properties . This suggests that MLS-0463412.0001 could potentially be used in the development of new antiviral drugs.
Neuroprotective Activity
Imidazole compounds have been reported to have neuroprotective effects . This suggests that MLS-0463412.0001 could potentially be used in the treatment of neurodegenerative disorders.
Mechanism of Action
The mechanism of action of imidazothiazoles can vary widely, depending on their specific structure and the biological target they interact with . Without more specific information, it’s difficult to predict the mechanism of action of “N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]pyridine-3-sulfonamide”.
Safety and Hazards
properties
IUPAC Name |
N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S2/c21-24(22,14-2-1-7-17-10-14)19-13-5-3-12(4-6-13)15-11-20-8-9-23-16(20)18-15/h1-7,10-11,19H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPFQXLAXPLXFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC=C(C=C3)NS(=O)(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-5-(4-(difluoromethoxy)benzylidene)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-thioxothiazolidin-4-one](/img/structure/B2659812.png)

![1-(2-(4-Hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2659814.png)

![6-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2659816.png)

![N-[2-[(2-Cyclohexyl-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2659819.png)
![5-chloro-2-methoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2659820.png)
![1-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B2659823.png)
![2-ethoxy-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2659824.png)
![N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2659825.png)

